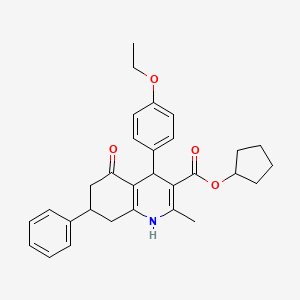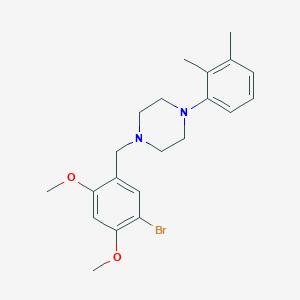![molecular formula C14H13N5O5 B4982123 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol](/img/structure/B4982123.png)
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol, also known as BNTA, is a chemical compound that has been widely used in scientific research for its unique properties. BNTA is a triazene-based compound that has been synthesized through various methods and has shown to have potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol is not fully understood, but it is believed to be related to its ability to generate reactive nitrogen species (RNS) and reactive oxygen species (ROS). 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to have various biochemical and physiological effects. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to induce DNA damage and repair mechanisms, as well as to inhibit the activity of certain enzymes. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol in lab experiments is its unique properties, which make it a valuable tool in the study of various biological processes. However, one limitation of using 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol. One direction is the development of new synthesis methods that can produce 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol in larger quantities and with higher purity. Another direction is the study of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol's potential applications in the field of medicine, including its use as an anticancer agent. Additionally, the study of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol's mechanism of action and its effects on various biological processes is an area that requires further research.
Conclusion:
In conclusion, 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol is a triazene-based compound that has shown potential applications in the field of medicine and biochemistry. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been synthesized through various methods and has been widely used in scientific research. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol's mechanism of action is not fully understood, but it has been shown to have anti-tumor properties and to induce DNA damage and repair mechanisms. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has various advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol can be synthesized through various methods, including the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate to form 1,3-bis(3-nitrophenyl)-2-propen-1-one. The propenone can then be reacted with hydrazine hydrate to form 1,3-bis(3-nitrophenyl)-2-triazen-1-ol, which can be further converted to 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol by reacting with ethanol.
Aplicaciones Científicas De Investigación
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been widely used in scientific research for its potential applications in the field of medicine and biochemistry. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to have anti-tumor properties and has been used in various cancer studies. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has also been used in the study of DNA damage and repair mechanisms, as well as in the study of protein structure and function.
Propiedades
IUPAC Name |
2-(3-nitro-N-[(3-nitrophenyl)diazenyl]anilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5/c20-8-7-17(12-4-2-6-14(10-12)19(23)24)16-15-11-3-1-5-13(9-11)18(21)22/h1-6,9-10,20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPJDWEKZVJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NN(CCO)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4982050.png)

![N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide](/img/structure/B4982070.png)
![{5-hydroxy-6-methyl-4-[(2-naphthylimino)methyl]-3-pyridinyl}methyl dihydrogen phosphate](/img/structure/B4982085.png)
![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4982092.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4982098.png)
![1-[1-hydroxy-1-phenyl-4-(1-piperidinyl)-2-butyn-1-yl]cyclopentanol hydrochloride](/img/structure/B4982101.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982108.png)
![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4982114.png)
![4-[(5-nitro-2-pyridinyl)amino]benzoic acid](/img/structure/B4982131.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B4982132.png)
